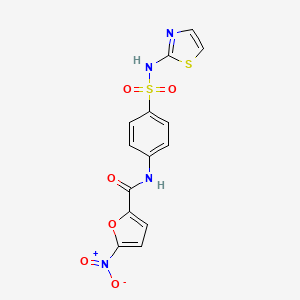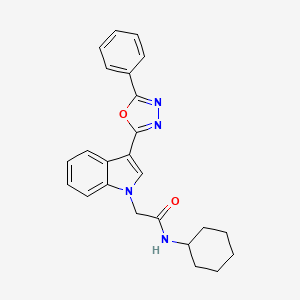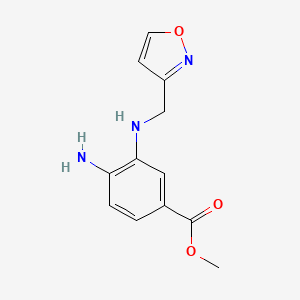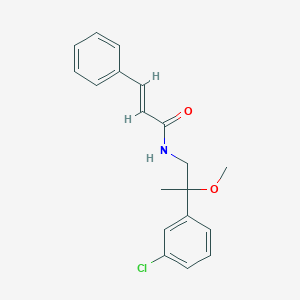
5-Nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Synthesis Analysis
Thiazoles are synthesized using various methods. One common method involves the reaction of α-haloketones with thioamides . The synthesis of thiazole derivatives often involves vigorous reaction conditions and the use of solvents and catalysts .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions due to the presence of nitrogen and sulfur atoms in the ring. The type and extent of these reactions can be influenced by substituents on the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely depending on their structure. For example, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Wissenschaftliche Forschungsanwendungen
- Hintergrund: Hybride antimikrobielle Mittel, die mehrere Wirkstoffe kombinieren, sind vielversprechend für die antibakterielle Therapie. Diese Verbindung kombiniert Thiazol- und Sulfonamidgruppen, die beide für ihre antibakterielle Wirkung bekannt sind .
- Forschungsergebnisse:
- Der Arzneimittel-Peptid-Komplex zeigte eine besondere Wirkungsweise, die sich von der einfachen Summe seiner Bestandteile unterschied. Er zeigte eine schnellere Tötungskinetik, bildete Poren in bakteriellen Zellmembranen und hatte eine vernachlässigbare hämolytische Aktivität gegenüber menschlichen roten Blutkörperchen .
- Forschungsergebnisse:
Antibakterielle Aktivität
Antihyperalgesische Wirkungen
Antifungale Aktivität
Wirkmechanismus
Target of Action
Similar compounds have been known to target proteins like aldose reductase .
Mode of Action
It has been suggested that similar compounds may interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
It has been suggested that similar compounds may affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have potent antibacterial activity against both gram-negative and gram-positive bacteria .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential metabolic pathways. For instance, it interacts with bacterial cell wall synthesis enzymes, inhibiting their function and leading to cell lysis. Additionally, it binds to bacterial ribosomal proteins, interfering with protein synthesis and ultimately causing bacterial cell death .
Cellular Effects
The effects of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide on various types of cells and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis and protein synthesis, leading to cell death. In mammalian cells, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Furthermore, it affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide involves several key interactions at the molecular level. This compound binds to bacterial enzymes involved in cell wall synthesis, such as transpeptidases, inhibiting their activity and preventing the formation of peptidoglycan cross-links. Additionally, it binds to ribosomal proteins, interfering with the translation process and inhibiting protein synthesis. In mammalian cells, it activates caspase enzymes, leading to apoptosis, and modulates the activity of transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in bacterial populations. Additionally, prolonged exposure in mammalian cells can result in adaptive responses, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and antiproliferative activities with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been identified, where doses above a certain level result in significant adverse effects, while doses below this threshold maintain therapeutic efficacy .
Metabolic Pathways
5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can further interact with bacterial enzymes, enhancing the antibacterial activity of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes in bacterial metabolic pathways, leading to the accumulation of toxic intermediates and cell death .
Transport and Distribution
The transport and distribution of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. In bacterial cells, the compound is actively transported across the cell membrane by efflux pumps, which can affect its intracellular concentration and efficacy. In mammalian cells, it binds to plasma proteins, facilitating its distribution to various tissues. The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furan-2-carboxamide plays a critical role in its activity and function. In bacterial cells, the compound localizes to the cell wall and ribosomes, where it exerts its antibacterial effects. In mammalian cells, it is found in the cytoplasm and nucleus, where it interacts with key signaling proteins and transcription factors. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Eigenschaften
IUPAC Name |
5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6S2/c19-13(11-5-6-12(24-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-25-14/h1-8H,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXTULZHACGXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![4-(benzyloxy)-1-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2540659.png)
![2-CHLORO-N-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE](/img/structure/B2540660.png)

![N-ethyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2540664.png)

![5-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-carboxamide](/img/structure/B2540667.png)
![(E)-3-(furan-2-yl)-1-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2540668.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)


![2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2540675.png)

